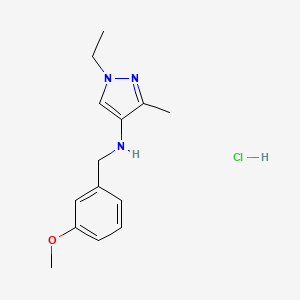
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the ethyl, methoxybenzyl, and methyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of the ethyl group via alkylation reactions.
Step 3: Addition of the methoxybenzyl group through nucleophilic substitution.
Step 4: Methylation of the pyrazole ring to obtain the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: Differing in the position of the methyl group on the pyrazole ring.
Properties
CAS No. |
1856041-65-0 |
|---|---|
Molecular Formula |
C14H20ClN3O |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-10-14(11(2)16-17)15-9-12-6-5-7-13(8-12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H |
InChI Key |
QBMVDRUCGGLEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















